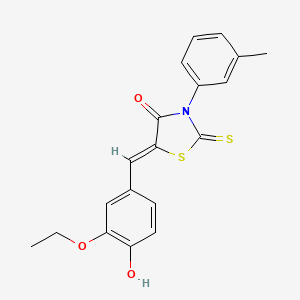

![molecular formula C17H15ClN4OS2 B3740047 N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B3740047.png)

N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea

Vue d'ensemble

Description

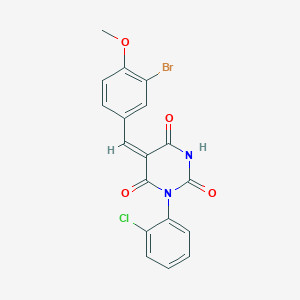

The compound “N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-phenylurea” is a type of 1,3,4-thiadiazole derivative . It was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The compound consists of a benzene ring and a 1,3,5-triazine ring .

Molecular Structure Analysis

The crystal structure of the compound belongs to the monoclinic system with space group P 2 1 / c . All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71° and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Applications De Recherche Scientifique

Aphicidal Activity

The compound has shown significant aphicidal activity. In a study, it was found to have an inhibition rate of 74.1% against Sitobion miscanthi and 77.5% against Schizaphis graminum . This suggests that it could be used as an effective agent for controlling aphids in agricultural settings.

Antifungal Activity

In addition to its aphicidal properties, the compound also exhibits antifungal activities. It has shown a 62.0% inhibition rate against Pythium aphanidermatum . This indicates its potential use in the development of new fungicides.

Crystal Structure

The compound’s crystal structure has been studied and confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . Understanding the crystal structure of a compound is crucial for predicting its physical and chemical properties.

Medicinal Applications

Substituted triazine compounds, such as this one, have attracted attention for their potential use as medicines . They have been studied for their roles as adenosine A antagonists, anticonvulsants, antimicrobials, and anticancer agents.

Agrochemical Applications

These compounds have also been explored for their use as agrochemicals . They have been studied for their roles as bactericides, herbicides, and insecticides.

Synthesis

The compound can be synthesized using 4-chlorobenzylamine, nitro guanidine, and 37% formaldehyde . Understanding the synthesis process is crucial for large-scale production and application of the compound.

Mécanisme D'action

Target of Action

The primary target of N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-phenylurea is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .

Mode of Action

The compound interacts with its target, Helicobacter pylori, by inhibiting its growth and multiplication pylori .

Biochemical Pathways

The compound affects the biochemical pathways of Helicobacter pylori, leading to its inhibition . The specific pathways and downstream effects are not fully elucidated, but the compound’s anti-H. pylori activity suggests it disrupts essential bacterial processes.

Pharmacokinetics

pylori activity suggests it has good bioavailability .

Result of Action

The compound exhibits strong anti-H. pylori activity, inhibiting the growth and multiplication of the bacterium . This results in the alleviation of conditions associated with H. pylori infection, such as chronic gastritis and peptic ulcers .

Action Environment

The compound is effective against H. pylori in the harsh and highly acidic conditions of the stomach, where the bacterium grows and multiplies . Environmental factors such as pH and the presence of other gastric contents likely influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS2/c18-13-8-6-12(7-9-13)10-24-11-15-21-22-17(25-15)20-16(23)19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHLZNGNGSZPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B3739964.png)

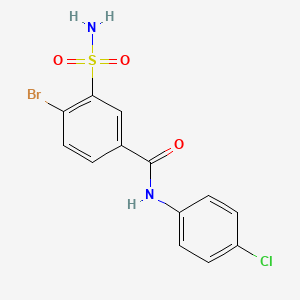

![methyl 5-bromo-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3739972.png)

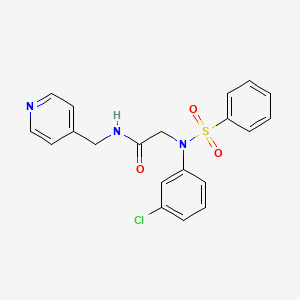

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-4-tert-butylbenzamide](/img/structure/B3739978.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,5-dichlorobenzamide](/img/structure/B3739986.png)

![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3739987.png)

![N-cyclohexyl-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3740000.png)

![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}benzamide](/img/structure/B3740004.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740009.png)

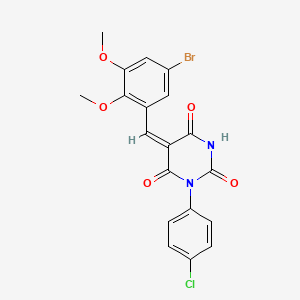

![5-{[5-(4-iodophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740055.png)